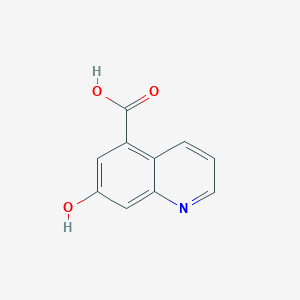
7-Hydroxyquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyquinoline-5-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by a quinoline core structure with a hydroxyl group at the 7th position and a carboxylic acid group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob and Skraup synthesis methods are classical protocols used for constructing the quinoline scaffold . These methods typically involve the condensation of aniline derivatives with β-ketoesters or aldehydes in the presence of acidic catalysts.
Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives, including this compound, often employs green chemistry principles. This includes the use of eco-friendly solvents, microwave irradiation, and reusable catalysts to minimize environmental impact . Transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions are also utilized to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.
Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-Hydroxyquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxyquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as an inhibitor of 2-oxoglutarate (2OG) and iron-dependent oxygenases, which are involved in various biological processes.
Pathways Involved: By inhibiting these enzymes, the compound can modulate epigenetic processes, including histone demethylation and nucleic acid demethylation. This leads to alterations in gene expression and cellular functions, contributing to its therapeutic effects.
Comparison with Similar Compounds
8-Hydroxyquinoline: Another hydroxylated quinoline derivative with similar biological activities.
5-Carboxy-8-hydroxyquinoline: A compound with a carboxylic acid group at the 5th position and a hydroxyl group at the 8th position, known for its broad-spectrum inhibitory effects on 2OG oxygenases.
Uniqueness: 7-Hydroxyquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to inhibit specific enzymes and modulate epigenetic processes sets it apart from other quinoline derivatives .
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
7-hydroxyquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-6-4-8(10(13)14)7-2-1-3-11-9(7)5-6/h1-5,12H,(H,13,14) |
InChI Key |
JKHDXDRAOQTJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















